molecular formula C14H14N2O B11987005 7-methoxy-9H-fluorene-2,6-diamine CAS No. 130859-21-1

7-methoxy-9H-fluorene-2,6-diamine

Cat. No.: B11987005
CAS No.: 130859-21-1
M. Wt: 226.27 g/mol
InChI Key: NRNGVOUKSIZFDR-UHFFFAOYSA-N
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Description

3,7-Diamino-2-methoxyfluorene is an organic compound with the molecular formula C14H14N2O It is a derivative of fluorene, characterized by the presence of amino groups at the 3 and 7 positions and a methoxy group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diamino-2-methoxyfluorene typically involves multiple steps starting from fluorene. One common method includes the nitration of fluorene to produce dinitrofluorene, followed by reduction to obtain the diamino derivative. The methoxy group can be introduced through a methylation reaction using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production of 3,7-Diamino-2-methoxyfluorene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,7-Diamino-2-methoxyfluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include dinitrofluorene, diamino derivatives, and various substituted fluorene compounds depending on the specific reagents and conditions used .

Scientific Research Applications

3,7-Diamino-2-methoxyfluorene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 3,7-Diamino-2-methoxyfluorene involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various pathways, including those involved in signal transduction and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Diamino-2-methoxyfluorene is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and physical properties.

Properties

CAS No.

130859-21-1

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

7-methoxy-9H-fluorene-2,6-diamine

InChI

InChI=1S/C14H14N2O/c1-17-14-6-9-4-8-5-10(15)2-3-11(8)12(9)7-13(14)16/h2-3,5-7H,4,15-16H2,1H3

InChI Key

NRNGVOUKSIZFDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)N)N

Origin of Product

United States

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